![molecular formula C21H28N4O3S B2574649 N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946375-41-3](/img/structure/B2574649.png)
N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
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Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives as Serotonin Ligands
Research has indicated that arylpiperazine derivatives, such as N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, show high affinity for 5-HT1A serotonin receptors. These compounds have been studied for their potential as agents targeting serotonin receptors, suggesting their relevance in developing treatments for disorders associated with serotonin dysregulation (Glennon, Naiman, Lyon, & Titeler, 1988).
Meta-chlorophenylpiperazine and Serotonin Receptor Interactions
Another study focused on the effects of meta-chlorophenylpiperazine (m-CPP), a compound with high affinity to 5-HT1 as well as 5-HT2 receptors, highlights the importance of understanding how different compounds interact with serotonin receptors. Such interactions are crucial for the design of drugs targeting specific aspects of serotonin signaling, which could be relevant to the applications of N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (Gleason & Shannon, 1998).
Synthesis and Evaluation of Selective Antagonists
The synthesis and pharmacological evaluation of new analogues as potent and selective antagonists for serotonin receptors further illustrate the ongoing research into compounds that can modulate serotonin activity. This area of research is critical for developing new therapeutic agents for various psychiatric and neurological conditions (Liao et al., 2000).
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-15-4-5-19(28-3)17(12-15)23-21(27)20(26)22-13-18(16-6-11-29-14-16)25-9-7-24(2)8-10-25/h4-6,11-12,14,18H,7-10,13H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMAPQZVZKXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide |
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